

# In-Depth Technical Guide: Anti-Rat CD2 Antibody (OX-34)

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## Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B3252270

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Anti-Rat CD2 Antibody, clone OX-34, detailing its isotype, class, and applications. The information is curated for researchers and professionals in the fields of immunology, cell biology, and drug development who utilize this antibody in their experimental workflows.

## Core Characteristics

The **Anti-Rat CD2 Antibody (OX-34)** is a well-characterized monoclonal antibody that specifically targets the CD2 surface antigen on rat T cells and thymocytes.<sup>[1][2][3]</sup> It is a valuable tool for identifying and isolating these cell populations, as well as for functional studies involving T cell activation and adhesion. The antibody is of murine origin and its key properties are summarized below.

Property	Description
Host Species	Mouse
Class	Monoclonal
Isotype	IgG2a[1][2][3][4][5][6][7][8][9]
Light Chain	Kappa[4][7][9]
Clone	OX-34[1][2][3][4][5][6]
Immunogen	Activated rat T helper cells or T blasts from mixed lymphocyte reactions.[1][5][6]
Specificity	Recognizes the rat CD2 antigen, a 50-54 kDa glycoprotein.[2][3][6]
Reactivity	Rat[1][2][3][4][5]

## Quantitative Data Summary

The following table summarizes the quantitative data for the **Anti-Rat CD2 Antibody (OX-34)** as provided by various suppliers. These values are intended as a guide, and optimal concentrations should be determined by the end-user for their specific application.

Application	Recommended Dilution / Concentration	Supplier/Source
Flow Cytometry (FACS)	1:50	Thermo Fisher Scientific[1], Arigo Biolaboratories[2]
10 µL per 1x10 <sup>6</sup> cells in 100 µL	Thermo Fisher Scientific[1], Arigo Biolaboratories[2]	Thermo Fisher Scientific[1], Arigo Biolaboratories[2]
0.5 µg per 1x10 <sup>6</sup> cells in 100 µL	abinScience[10]	
Immunohistochemistry (Paraffin)	Assay Dependent	Thermo Fisher Scientific[1], Arigo Biolaboratories[2]
Immunohistochemistry (Frozen)	Assay Dependent	Thermo Fisher Scientific[1], Arigo Biolaboratories[2]
Immunocytochemistry/Immuno fluorescence	Assay Dependent	Thermo Fisher Scientific[1], Arigo Biolaboratories[2]
Immunoprecipitation	Assay Dependent	Thermo Fisher Scientific[1], Arigo Biolaboratories[2]
Western Blot	Assay Dependent	ProteoGenix[7], abinScience[11]
Stock Concentration	1 mg/mL	Thermo Fisher Scientific[1], Arigo Biolaboratories[2]
0.1 mg/mL	Thermo Fisher Scientific[5]	Thermo Fisher Scientific[1], Arigo Biolaboratories[2]
0.5 mg/mL	Sino Biological[4]	

## Experimental Protocols

Detailed methodologies for key experiments utilizing the **Anti-Rat CD2 Antibody (OX-34)** are provided below.

### Flow Cytometry Protocol for Staining Rat Splenocytes

- Cell Preparation:

- Aseptically harvest the spleen from a rat and place it in a petri dish containing 5 mL of ice-cold Phosphate Buffered Saline (PBS).
- Gently tease the spleen apart using the frosted ends of two microscope slides to release the splenocytes.
- Pass the cell suspension through a 70  $\mu$ m cell strainer into a 50 mL conical tube.
- Wash the strainer with an additional 5 mL of PBS.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 1 mL of Red Blood Cell (RBC) Lysis Buffer. Incubate for 5 minutes at room temperature.
- Add 10 mL of PBS to the tube and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in FACS buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).
- Count the cells using a hemocytometer or an automated cell counter and adjust the concentration to  $1 \times 10^7$  cells/mL in FACS buffer.
- Staining:
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into a 5 mL FACS tube.
  - Add 10  $\mu$ L of a 1:50 dilution of the **Anti-Rat CD2 Antibody (OX-34)** or the pre-determined optimal concentration.
  - Vortex gently and incubate for 30 minutes at 4°C in the dark.
  - Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes at 4°C.
  - Discard the supernatant.

- If using an unconjugated primary antibody, resuspend the cell pellet in 100  $\mu$ L of FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) at the manufacturer's recommended dilution.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells again as described in step 2c.
- Resuspend the final cell pellet in 500  $\mu$ L of FACS buffer.
- Data Acquisition:
  - Acquire the data on a flow cytometer, ensuring proper voltage settings and compensation for spectral overlap if multiple fluorochromes are used.
  - Analyze the data using appropriate flow cytometry software.

## Immunohistochemistry (Frozen Sections) Protocol

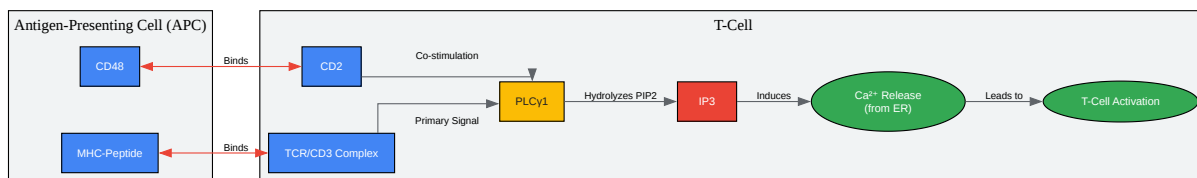
- Tissue Preparation:
  - Perfuse the rat with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
  - Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C.
  - Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
  - Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane cooled with liquid nitrogen.
  - Store the frozen blocks at -80°C.
  - Cut 10-20  $\mu$ m thick sections using a cryostat and mount them on charged microscope slides.
- Staining:
  - Air dry the slides for 30 minutes at room temperature.

- Wash the sections three times for 5 minutes each with PBS.
- Perform antigen retrieval if necessary (though often not required for frozen sections).
- Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
- Incubate the sections with the **Anti-Rat CD2 Antibody (OX-34)** diluted in blocking buffer overnight at 4°C.
- Wash the sections three times for 5 minutes each with PBS.
- Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
- Wash the sections three times for 5 minutes each with PBS.
- Counterstain with a nuclear stain such as DAPI, if desired.
- Mount the coverslip with an appropriate mounting medium.
- Imaging:
  - Visualize the staining using a fluorescence microscope with the appropriate filter sets.

## Signaling Pathways and Experimental Workflows

### CD2 Signaling Pathway in Rat T-Cells

The CD2 molecule on T-cells plays a crucial role in cell adhesion and co-stimulation. In rodents, the primary ligand for CD2 is CD48, which is expressed on antigen-presenting cells (APCs).[12] The interaction between CD2 and CD48 strengthens the immunological synapse and contributes to T-cell activation. While not a direct signaling molecule itself, the cross-linking of CD2, for instance by the OX-34 antibody, can trigger downstream signaling events, often in conjunction with the T-cell receptor (TCR) complex.[13][14] This can lead to an increase in intracellular calcium concentration, a key event in T-cell activation.[13][14]

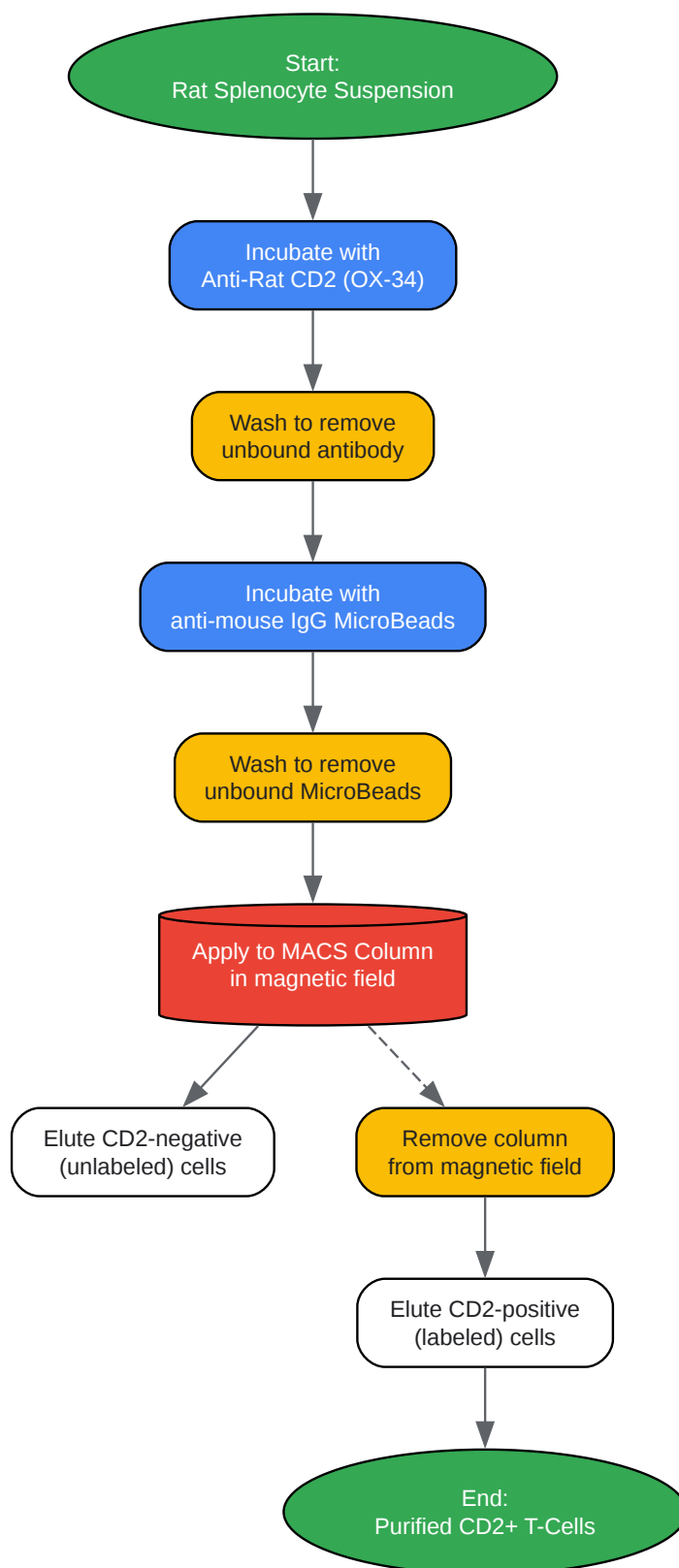


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Caption: Simplified CD2 co-stimulatory signaling pathway in rat T-cells.

## Experimental Workflow: Magnetic-Activated Cell Sorting (MACS) for CD2+ T-Cell Isolation

This workflow outlines the isolation of CD2-positive T-cells from a mixed population of rat splenocytes using the OX-34 antibody in conjunction with magnetic beads.



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Caption: Workflow for the isolation of CD2+ T-cells using MACS.



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